Cas no 476634-03-4 (N-4-(1H-1,3-benzodiazol-2-yl)phenylnaphthalene-1-carboxamide)

N-4-(1H-1,3-benzodiazol-2-yl)phenylnaphthalene-1-carboxamide is a heterocyclic organic compound featuring a benzimidazole core linked to a naphthalene carboxamide moiety. This structure imparts unique electronic and steric properties, making it valuable in materials science and pharmaceutical research. The benzimidazole group enhances stability and binding affinity, while the naphthalene component contributes to π-conjugation, useful in optoelectronic applications. Its rigid, planar architecture facilitates interactions with biological targets, suggesting potential in kinase inhibition or fluorescence-based assays. The compound's synthetic versatility allows for further functionalization, enabling tailored modifications for specific applications. High purity grades ensure reproducibility in research and industrial settings.
N-4-(1H-1,3-benzodiazol-2-yl)phenylnaphthalene-1-carboxamide structure
476634-03-4 structure
Product name:N-4-(1H-1,3-benzodiazol-2-yl)phenylnaphthalene-1-carboxamide
CAS No:476634-03-4
MF:C24H17N3O
Molecular Weight:363.411285161972
CID:5981375
PubChem ID:4672816

N-4-(1H-1,3-benzodiazol-2-yl)phenylnaphthalene-1-carboxamide 化学的及び物理的性質

名前と識別子

    • N-4-(1H-1,3-benzodiazol-2-yl)phenylnaphthalene-1-carboxamide
    • N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-naphthamide
    • 1-Naphthalenecarboxamide, N-[4-(1H-benzimidazol-2-yl)phenyl]-
    • Oprea1_226331
    • N-[4-(1H-benzimidazol-2-yl)phenyl]naphthalene-1-carboxamide
    • 476634-03-4
    • F0725-0396
    • N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]NAPHTHALENE-1-CARBOXAMIDE
    • AKOS004010887
    • インチ: 1S/C24H17N3O/c28-24(20-9-5-7-16-6-1-2-8-19(16)20)25-18-14-12-17(13-15-18)23-26-21-10-3-4-11-22(21)27-23/h1-15H,(H,25,28)(H,26,27)
    • InChIKey: JSTUHLKKJFEDLK-UHFFFAOYSA-N
    • SMILES: C1(C(NC2=CC=C(C3NC4=CC=CC=C4N=3)C=C2)=O)=C2C(C=CC=C2)=CC=C1

計算された属性

  • 精确分子量: 363.137162174g/mol
  • 同位素质量: 363.137162174g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 2
  • 重原子数量: 28
  • 回転可能化学結合数: 3
  • 複雑さ: 544
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 57.8Ų
  • XLogP3: 5.2

じっけんとくせい

  • 密度みつど: 1.329±0.06 g/cm3(Predicted)
  • 酸度系数(pKa): 11.43±0.10(Predicted)

N-4-(1H-1,3-benzodiazol-2-yl)phenylnaphthalene-1-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F0725-0396-10μmol
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]naphthalene-1-carboxamide
476634-03-4 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0725-0396-20μmol
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]naphthalene-1-carboxamide
476634-03-4 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0725-0396-5μmol
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]naphthalene-1-carboxamide
476634-03-4 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0725-0396-50mg
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]naphthalene-1-carboxamide
476634-03-4 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0725-0396-20mg
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]naphthalene-1-carboxamide
476634-03-4 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0725-0396-30mg
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]naphthalene-1-carboxamide
476634-03-4 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0725-0396-75mg
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]naphthalene-1-carboxamide
476634-03-4 90%+
75mg
$208.0 2023-05-17
A2B Chem LLC
BA74077-10mg
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]naphthalene-1-carboxamide
476634-03-4
10mg
$291.00 2024-04-20
A2B Chem LLC
BA74077-50mg
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]naphthalene-1-carboxamide
476634-03-4
50mg
$504.00 2024-04-20
Life Chemicals
F0725-0396-40mg
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]naphthalene-1-carboxamide
476634-03-4 90%+
40mg
$140.0 2023-05-17

N-4-(1H-1,3-benzodiazol-2-yl)phenylnaphthalene-1-carboxamide 関連文献

N-4-(1H-1,3-benzodiazol-2-yl)phenylnaphthalene-1-carboxamideに関する追加情報

Comprehensive Overview of N-4-(1H-1,3-benzodiazol-2-yl)phenylnaphthalene-1-carboxamide (CAS No. 476634-03-4)

N-4-(1H-1,3-benzodiazol-2-yl)phenylnaphthalene-1-carboxamide, with the CAS number 476634-03-4, is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This compound features a unique molecular structure combining a benzodiazole moiety with a naphthalene carboxamide group, making it a subject of interest for its potential applications in drug discovery and optoelectronic materials. Researchers are particularly intrigued by its fluorescence properties and binding affinity to biological targets, which align with current trends in precision medicine and bioimaging technologies.

In recent years, the demand for high-performance organic compounds like N-4-(1H-1,3-benzodiazol-2-yl)phenylnaphthalene-1-carboxamide has surged due to their role in developing next-generation therapeutics and smart materials. A common query among scientists is how this compound compares to similar heterocyclic derivatives in terms of stability and solubility. Studies suggest that its rigid aromatic framework enhances thermal stability, while the carboxamide linkage improves solubility in polar solvents—a critical factor for drug formulation and industrial applications.

The compound’s synthetic pathway is another area of focus, often explored in academic publications. Efficient synthesis of CAS 476634-03-4 typically involves Pd-catalyzed cross-coupling reactions or multistep condensation processes, which are frequently searched topics in organic chemistry databases. Optimizing these methods to achieve higher yields and purity is a key challenge addressed in recent patents, reflecting the industry’s drive toward sustainable chemistry practices.

From a commercial perspective, N-4-(1H-1,3-benzodiazol-2-yl)phenylnaphthalene-1-carboxamide is cataloged by major chemical suppliers as a research-grade reagent, with pricing and availability being frequent search keywords. Its applications span academic labs, pharmaceutical R&D, and material science sectors, where it is evaluated for kinase inhibition or as a fluorescent probe. Notably, its compatibility with high-throughput screening platforms makes it a valuable asset in drug discovery pipelines.

Emerging discussions also highlight the compound’s potential in renewable energy technologies, particularly in organic photovoltaics (OPVs) and light-emitting diodes (OLEDs). Its extended π-conjugation system and electron-deficient benzodiazole unit contribute to charge transport properties, a hot topic in green energy forums. This dual utility—bridging life sciences and energy applications—positions CAS 476634-03-4 as a versatile candidate for interdisciplinary innovation.

Safety and handling guidelines for N-4-(1H-1,3-benzodiazol-2-yl)phenylnaphthalene-1-carboxamide emphasize standard laboratory precautions, with MSDS documentation being a frequently downloaded resource. While not classified as hazardous, proper storage conditions (e.g., ambient temperature, desiccated environment) are recommended to maintain stability—a detail often queried by quality control professionals.

In summary, CAS 476634-03-4 represents a convergence of chemical ingenuity and practical utility, addressing contemporary needs in healthcare and technology. Its multifaceted profile continues to inspire research, as evidenced by its growing presence in scientific literature and patent filings worldwide.

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